Cas no 1003946-15-3 (tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate)
![tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate structure](https://ja.kuujia.com/scimg/cas/1003946-15-3x500.png)
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate
- tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate
- tert-butyl (((3R,5S)-5-((tert-butyldimethylsilyl)oxy)piperidin-3-yl)methyl)carbamate
- tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate
-
- インチ: 1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-11-13-9-14(12-18-10-13)22-23(7,8)17(4,5)6/h13-14,18H,9-12H2,1-8H3,(H,19,20)/t13-,14+/m1/s1
- InChIKey: OOKUGYWBSLZBOR-KGLIPLIRSA-N
- ほほえんだ: [Si](C)(C)(C(C)(C)C)O[C@@H]1CNC[C@H](CNC(=O)OC(C)(C)C)C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 400
- トポロジー分子極性表面積: 59.6
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5330-250MG |
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 95% | 250MG |
¥ 3,280.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5330-1G |
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 95% | 1g |
¥ 8,190.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5330-5G |
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 95% | 5g |
¥ 24,571.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5330-500mg |
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 95% | 500mg |
¥5366.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5330-500.0mg |
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 95% | 500.0mg |
¥5366.0000 | 2024-07-29 | |
Ambeed | A978721-1g |
tert-Butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 98% | 1g |
$1648.0 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00955486-1g |
tert-Butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 98% | 1g |
¥11312.0 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5330-500MG |
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 95% | 500MG |
¥ 5,464.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5330-100mg |
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 95% | 100mg |
¥2015.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5330-1g |
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate |
1003946-15-3 | 95% | 1g |
¥8042.0 | 2024-04-26 |
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamateに関する追加情報
Introduction to tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl)methyl}carbamate (CAS No. 1003946-15-3)
The compound tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl)methyl}carbamate, identified by its CAS number 1003946-15-3, represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in the development of novel therapeutic agents. Its unique structural features, particularly the presence of a tert-butyldimethylsilyl (TBS) group and a piperidine scaffold, make it a promising candidate for further investigation in drug discovery and pharmacological research.
Recent studies have highlighted the importance of chiral piperidine derivatives in medicinal chemistry due to their ability to interact selectively with biological targets. The stereochemistry of the (3R,5S)-configuration in this compound is particularly noteworthy, as it has been shown to influence binding affinity and metabolic stability. The TBS group, on the other hand, serves as an excellent protecting group for hydroxyl functionalities, enhancing the compound's stability during synthetic processes and facilitating its integration into more complex molecular architectures.
In the context of modern drug development, the demand for highly selective and potent inhibitors has led to increased interest in carbamate-based compounds. The carbamate moiety in tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl)methyl}carbamate contributes to its ability to form stable hydrogen bonds with biological targets, thereby improving its pharmacological activity. This feature has been extensively explored in recent research, particularly in the development of enzyme inhibitors and receptor modulators.
One of the most exciting applications of this compound is in the field of oncology. Preclinical studies have demonstrated that derivatives of piperidine-based carbamates can exhibit potent antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. The specific arrangement of substituents in tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl)methyl}carbamate has been found to enhance its binding affinity to target enzymes, leading to more effective inhibition. These findings are particularly relevant given the growing emphasis on precision medicine and targeted therapies in cancer treatment.
Another area where this compound shows promise is in neurodegenerative diseases. Research indicates that chiral piperidine derivatives can modulate neurotransmitter systems, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The unique stereochemistry of (3R,5S)-configuration in this compound has been linked to its ability to interact with specific receptors in the brain, potentially leading to improved cognitive function and reduced neuroinflammation.
The synthesis of tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl)methyl}carbamate involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the TBS group is a critical step, as it protects the hydroxyl functionality during subsequent reactions. Recent advances in synthetic methodologies have enabled more efficient production of this compound, making it more accessible for further research and development.
In conclusion, tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl)methyl}carbamate (CAS No. 1003946-15-3) represents a valuable tool for medicinal chemists and pharmacologists. Its unique structural features and promising biological activities make it an attractive candidate for further investigation in various therapeutic areas. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
1003946-15-3 (tert-butyl N-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate) 関連製品
- 1396890-46-2((2E)-3-(2-chlorophenyl)-1-4-(2-hydroxypropyl)piperazin-1-ylprop-2-en-1-one hydrochloride)
- 70888-76-5((-)-Coumachlor)
- 2098105-18-9(Methyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate)
- 1361764-49-9(5-(2,4-Dichlorophenyl)-3-methoxy-2-nitropyridine)
- 883537-24-4(2-Ethoxy-4-fluorobenzaldehyde)
- 2227727-67-3((2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane)
- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)
- 2171770-47-9(2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)
- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 397288-77-6((2E)-2-(1,3-benzothiazol-2-yl)-3-5-(2,6-dimethylmorpholin-4-yl)furan-2-ylprop-2-enenitrile)
